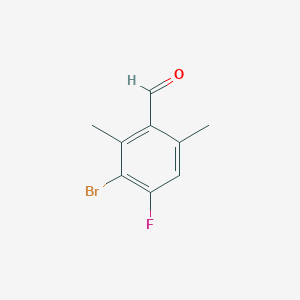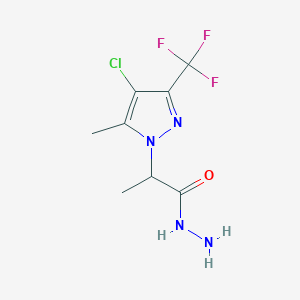
2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide
Vue d'ensemble
Description
The compound “2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) would add to the complexity of the molecule .Chemical Reactions Analysis
As for the chemical reactions, pyrazoles can undergo a variety of reactions, including electrophilic substitution, due to the electron-rich nature of the pyrazole ring. The presence of electron-withdrawing groups like -CF3 and -Cl would likely influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to be lipophilic and could enhance the compound’s ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of new chemical derivatives with potential biological activities. For instance, novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles were prepared by condensing acetohydrazide with acetic anhydride, leading to compounds with antimicrobial properties (Sreeramulu & Ashokgajapathiraju, 2014). Similarly, a series of new succinyl spacer bis-pyrazoles were synthesized, demonstrating the versatility of pyrazole derivatives in forming compounds with potential applications in medicinal chemistry (Bonacorso et al., 2010).
Antimicrobial Activity
The synthesized derivatives have been evaluated for their antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents. For example, a study on the antimicrobial activity of novel indol compounds revealed the potential of these synthesized derivatives in combating microbial infections (Sreeramulu & Ashokgajapathiraju, 2014).
Antitumor Activities
Compounds synthesized using pyrazole derivatives have also been explored for their antitumor activities, contributing to the search for new cancer therapies. The design and synthesis of novel 1,2,3-triazolyl chalcone derivatives, for instance, have shown promise as potential antimicrobial, antioxidant, and anticancer agents, highlighting the multifaceted applications of these chemical entities in therapeutic development (Bhat et al., 2016).
Bioinformatic Characterization
Further research includes the bioinformatic and pathological study of new Schiff bases derived from pyrazole analogs, aiming to evaluate their drug-likeness and potential applicability in treating brain disorders, particularly Alzheimer's disease (Avram et al., 2021).
Propriétés
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N4O/c1-3-5(9)6(8(10,11)12)15-16(3)4(2)7(17)14-13/h4H,13H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSLJLHXWFSGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NN)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)
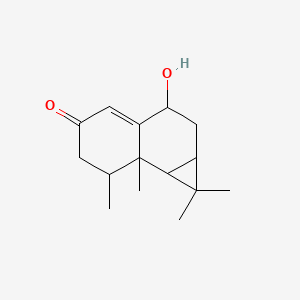
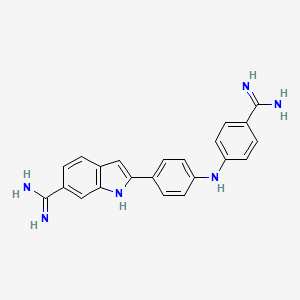
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one](/img/structure/B3039200.png)
![6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3039201.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)
![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)
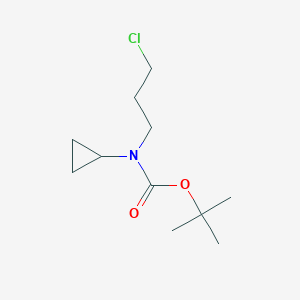



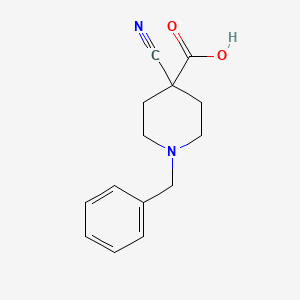
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039216.png)
